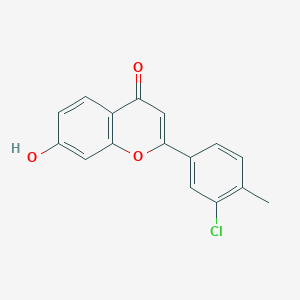

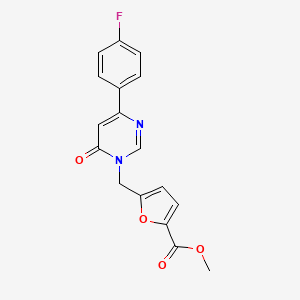

2-methoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In

Applications De Recherche Scientifique

Antioxidant Activity

Benzamide derivatives, including the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is crucial because it can protect the body from oxidative stress, which is linked to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Antibacterial Applications

The antibacterial activity of benzamide derivatives has been explored, particularly against gram-positive and gram-negative bacteria. This is significant in the medical field for developing new antibiotics to combat resistant bacterial strains. The compound’s ability to inhibit bacterial growth makes it a potential candidate for further drug development and therapeutic applications .

Agricultural Uses

In agriculture, benzamide derivatives can be used to develop new pesticides and herbicides. Their antibacterial properties can help protect crops from bacterial infections, and their antioxidant capabilities may also play a role in preserving crop health and yield .

Industrial Applications

The versatility of benzamide compounds extends to industrial uses, such as in the production of plastics, rubbers, and papers. Their chemical properties can be harnessed to improve the quality and durability of these materials .

Biochemical Research

In biochemical research, benzamide derivatives are valuable for studying enzyme inhibition and receptor binding due to their structural similarity to natural substrates. This can lead to insights into metabolic pathways and the development of new biochemical assays .

Pharmacological Potential

Pharmacologically, benzamide derivatives have been investigated for their potential in treating various conditions, including hyperactivity disorders, cancer, and hypercholesterolemia. They have also been used in drug discovery, highlighting their significance in the development of new therapeutic agents .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .

Biochemical Pathways

The compound is likely involved in several biochemical pathways. For instance, similar compounds have been synthesized for antiglycation activity , suggesting that this compound may also affect glycation pathways. Glycation is a process where a sugar molecule bonds to a protein or lipid molecule without enzymatic regulation, leading to the formation of advanced glycation end products (AGEs) that can affect various biological functions.

Pharmacokinetics

The compound’s structure suggests that it may undergo reactions at the benzylic position , which could influence its pharmacokinetic properties. Benzylic halides, for example, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Result of Action

Given its potential interaction with serine/threonine-protein kinases , it may influence cell proliferation, differentiation, migration, transformation, and programmed cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy .

Propriétés

IUPAC Name |

2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-22-12-7-5-6-11(10-12)16-19-20-17(24-16)18-15(21)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTZSBWGXAVOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)

![4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B2896132.png)

![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)

![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)

![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)

![4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2896148.png)

![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)